N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
This compound belongs to the pyrimidoindole-acetamide class, characterized by a pyrimido[5,4-b]indole core substituted with a sulfanyl acetamide moiety and two 3,5-dimethylphenyl groups. Its structural complexity confers unique physicochemical properties, such as moderate lipophilicity (calculated logP ~3.8) and a molecular weight of approximately 515.6 g/mol.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-16-9-17(2)12-20(11-16)29-24(33)15-35-28-31-25-22-7-5-6-8-23(22)30-26(25)27(34)32(28)21-13-18(3)10-19(4)14-21/h5-14,30H,15H2,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOSGAQUTWTWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the pyrimidoindole intermediate with a thiol reagent under suitable conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidoindole core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
- Core Heterocycle Differences: The pyrimidoindole core in the target compound offers a larger planar surface for DNA intercalation or kinase binding compared to triazole or oxadiazole cores in analogs . The sulfanyl bridge in the target compound may confer stronger redox activity than the cyano or hydrazine groups in compound 13a .
- Substituent Effects: 3,5-Dimethylphenyl vs. Methoxy/Ethoxy Groups: The dimethyl groups in the target compound increase hydrophobicity and membrane permeability compared to polar methoxy/ethoxy substituents in 13b and 8g . Sulfanyl Acetamide vs.
Biological Activity Trends :
Biological Activity
N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and implications in various fields of research.
Compound Overview
Chemical Structure : The compound features a pyrimido[5,4-b]indole core linked to a sulfanyl acetamide group. Its structural complexity suggests multiple potential biological interactions.
Molecular Formula : C₁₈H₁₈N₄O₂S
Molecular Weight : 358.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound can modulate various biochemical pathways by binding to these targets, potentially affecting processes like:
- Signal Transduction : Modulation of signaling pathways involved in cell proliferation and differentiation.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the pyrimido[5,4-b]indole family. For instance:
- Study Findings : A related compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.3 to 1.2 μM .
- Mechanism : The anticancer effects are believed to result from the induction of apoptosis and the inhibition of tumor growth through modulation of signaling pathways associated with cell survival.
In Vitro Studies
- Cell Line Testing : In vitro assays have demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines (e.g., leukemia and neuroblastoma) .
- Molecular Docking Studies : Molecular docking has been utilized to predict the binding affinity of these compounds to specific targets such as protein kinases involved in cancer progression . These studies suggest a high binding affinity correlating with observed biological activity.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.30 | MDM2 |
| Compound B | 0.50 | PDGF |
| N-(3,5-dimethylphenyl)-... | TBD | TBD |
Toxicity Assessment
Toxicological evaluations indicate that while the compound exhibits promising anticancer activity, it is crucial to assess its toxicity profile to ensure safety for potential therapeutic applications. Studies have shown that related compounds have low cellular toxicity at concentrations above their effective doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
